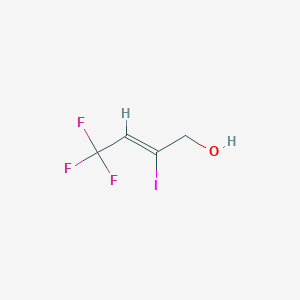

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

説明

4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS synonyms: ZINC02530946, AC1NWP8N, MolPort-001-775-237, etc.) is a fluorinated iodinated alkenol with the molecular formula C₄H₄F₃IO. Its structure features a trifluoromethyl group at the C4 position, an iodine atom at C2 of the conjugated double bond, and a hydroxyl group at C1 (). The iodine substituent introduces significant steric and electronic effects, influencing reactivity and stability.

特性

IUPAC Name |

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZCFFDZPLSYCR-IWQZZHSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CC(F)(F)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/C(F)(F)F)/I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,4-trifluoro-2-iodobut-2-en-1-ol with three categories of analogs: halogen-substituted, heterocyclic-substituted, and hydroxyl-modified derivatives.

Halogen-Substituted Analogs

Replacing iodine with lighter halogens (Cl, Br) alters physical and chemical properties:

| Property | 4,4,4-Trifluoro-2-iodobut-2-en-1-ol | 4,4,4-Trifluoro-2-bromobut-2-en-1-ol | 4,4,4-Trifluoro-2-chlorobut-2-en-1-ol |

|---|---|---|---|

| Molecular Weight | 268.97 g/mol | 207.98 g/mol | 163.53 g/mol |

| Leaving Group Ability | High (I⁻) | Moderate (Br⁻) | Low (Cl⁻) |

| Stability | Light-sensitive | More stable than iodo analog | Most stable |

- Synthesis: The iodine-substituted compound may require specialized reagents (e.g., iodide sources) compared to bromo/chloro analogs. highlights a patented method for synthesizing non-iodinated 4,4,4-trifluorobut-2-en-1-ol via alkyl trifluorobut-enoate reduction, suggesting that iodination likely involves additional steps, such as halogen exchange or electrophilic substitution .

Heterocyclic-Substituted Analogs

Compounds like 4,4,4-trifluoro-2-(thiophen-3-yl)but-2-enoic acid (from ) replace iodine with a thiophene group. Key differences include:

- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck), whereas thiophene derivatives participate in electrophilic aromatic substitution.

- Applications : Thiophene-containing analogs are more common in materials science (e.g., conductive polymers), while iodo derivatives are preferred in medicinal chemistry for radiopharmaceuticals .

Hydroxyl-Modified Derivatives

Replacing the hydroxyl group with other functionalities (e.g., amines, ethers) impacts solubility and hydrogen-bonding capacity. For example:

- 4,4,4-Trifluoro-2-iodobut-2-en-1-yl methyl ether : Reduced polarity, enhancing lipid solubility.

Structural and Crystallographic Insights

Comparative studies of halogenated compounds often reveal:

- Bond Lengths : C-I bonds (~2.10 Å) are longer than C-Br (~1.90 Å) or C-Cl (~1.76 Å), affecting molecular conformation.

- Packing Efficiency : Heavier iodine atoms may lead to denser crystal packing compared to lighter halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。